Ertapenem Dimer II

Description

Properties

CAS No. |

402955-38-8 |

|---|---|

Molecular Formula |

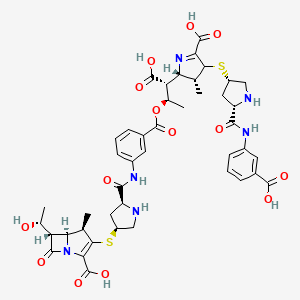

C44H50N6O14S2 |

Molecular Weight |

951.0 g/mol |

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 |

InChI Key |

CLTRZTBUDCDKTQ-KXGFPTOCSA-N |

SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

Isomeric SMILES |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Ertapenem Dimer Ester Impurity; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Ertapenem Dimer II, like other carbapenem antibiotics, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall. In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3.

Mode of Action

This compound exhibits a bactericidal mode of action. It works by binding to and inhibiting the PBPs. Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis. This interaction with its targets leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis.

Biochemical Analysis

Biochemical Properties

Ertapenem Dimer II, like Ertapenem, is expected to interact with penicillin-binding proteins (PBPs), which are critical enzymes involved in the synthesis of bacterial cell walls. In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3.

Cellular Effects

This compound’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death. This suggests that this compound may also have bactericidal effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to involve binding to PBPs and inhibiting their activity, thereby disrupting bacterial cell wall synthesis. This binding interaction is key to its antibacterial effects.

Dosage Effects in Animal Models

While there is no specific data available on the dosage effects of this compound in animal models, studies have suggested that a carbapenem concentration maintained for approximately 40% of the dosing interval above the organism’s MIC is needed for optimal bactericidal effect.

Metabolic Pathways

Ertapenem is predominantly eliminated through renal pathways, undergoing glomerular filtration and net tubular secretion. The major metabolite of Ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring. It is plausible that this compound may undergo similar metabolic processes.

Transport and Distribution

Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults, suggesting that this compound may also be widely distributed within the body.

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall, it is likely that this compound also localizes to this area in bacterial cells.

Scientific Research Applications

Antimicrobial Efficacy

Ertapenem is part of the carbapenem class of antibiotics known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The dimerization of ertapenem may enhance its stability and efficacy against resistant strains.

Resistance Mechanisms

The emergence of resistance mechanisms, such as the production of New Delhi metallo-beta-lactamase (NDM-1) enzymes, poses significant challenges in treating infections with carbapenems. Studies indicate that Ertapenem Dimer II may retain efficacy against certain NDM variants, making it a candidate for further exploration in resistant infections .

Formulation Advancements

Recent developments have focused on optimizing the formulation of this compound to enhance its pharmacokinetic properties and reduce side effects.

Stability Studies

Research has shown that this compound exhibits improved stability in various formulations compared to its monomer form. Analytical methods, such as high-performance liquid chromatography (HPLC), have been utilized to evaluate the impurity profiles and degradation pathways of different formulations .

Delivery Systems

Innovative delivery systems, including liposomal formulations and nanoparticles, are being investigated to improve the bioavailability and targeted delivery of this compound. These systems aim to enhance therapeutic outcomes while minimizing systemic toxicity.

Clinical Case Studies

Several case studies illustrate the clinical applications of this compound in treating severe bacterial infections.

Combination Therapy

A notable case involved a patient with persistent methicillin-susceptible Staphylococcus aureus bacteremia who was treated with a combination of cefazolin and this compound. The patient showed blood culture sterilization within 24 hours after initiating this combination therapy . This rapid response highlights the potential effectiveness of this compound in severe infections.

Efficacy Against Resistant Strains

In another study focusing on bloodstream infections caused by multi-drug resistant organisms, this compound demonstrated significant activity against strains producing NDM-1 and other beta-lactamases . The findings suggest that this compound could be crucial in developing treatment regimens for infections that are otherwise difficult to treat due to resistance.

Tables

| Application Area | Details |

|---|---|

| Antimicrobial Efficacy | Effective against Gram-positive/negative bacteria |

| Resistance Mechanisms | Retains efficacy against certain NDM variants |

| Formulation Advancements | Improved stability; innovative delivery systems |

| Clinical Case Studies | Rapid blood culture sterilization; efficacy against resistant strains |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Ertapenem Dimer II and Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| Ertapenem Dimer I | C₄₄H₅₀N₆O₁₄S₂ | 951.05 | 1199797-41-5 | Δ1 tautomer (double bond position) |

| This compound | C₄₄H₅₀N₆O₁₄S₂ | 951.05 | 1199797-42-6 | Δ2 tautomer (double bond position) |

| Ertapenem Dimer III | C₄₄H₅₀N₆O₁₄S₂ | 951.05 | Not Available | Distinct linkage pattern (unclassified) |

| Ertapenem Dimer H2Oa | C₄₄H₄₈N₆O₁₄S₂ | 933.03 | Not Available | Hydrated form with reduced molecular mass |

Comparison with Similar Compounds

Structural and Stability Differences

- Ertapenem Dimer I vs. Dimer II : These isomers exhibit identical molecular formulas but differ in the spatial arrangement of the double bond in the pyrrole ring. Studies using HPLC and NMR confirm that Dimer I converts to Dimer II in aqueous solutions over time, with Dimer I decreasing by ~22% and Dimer II increasing by ~22% during stability testing. The total concentration of both dimers remains constant, indicating dynamic equilibrium .

- Ertapenem Dimer III: While sharing the same molecular formula as Dimers I and II, Dimer III is structurally distinct, likely due to alternative linkage patterns between monomeric units.

- Ertapenem Dimer H2Oa : This hydrated derivative has a lower molecular weight (933.03 vs. 951.05) and is hypothesized to form via water-mediated degradation of the parent dimers .

Formation and Degradation Pathways

- Dimer I and II : Formed under acidic conditions (pH < 3.50) during ertapenem degradation. At higher pH (>3.50), hydrolysis dominates, yielding open-ring products . The interconversion between Dimers I and II is pH- and temperature-dependent, with Dimer II being more stable in neutral to alkaline environments .

- Dimer III: Limited data exist, but it is speculated to form under oxidative stress or prolonged storage .

- Dimer H2Oa : Observed in accelerated stability studies, suggesting hydration as a secondary degradation pathway .

Table 2: Stability and Analytical Challenges

Research Findings and Implications

- Pharmacological Impact : While ertapenem itself is stable against most β-lactamases, its dimers lack therapeutic activity and are monitored as impurities. High dimer levels may indicate suboptimal manufacturing or storage conditions .

- Analytical Gaps: No validated methods exist for simultaneous quantification of all ertapenem dimers. Current approaches focus on Dimer I/II due to their equilibrium dynamics, while Dimer III and H2Oa remain understudied .

- Regulatory Considerations : Regulatory agencies like the FDA and EMA require strict control of dimer levels in ertapenem formulations. Dimer II is often included in impurity profiles for batch release testing .

Q & A

Q. How can LC methods distinguish Dimer II from co-eluting impurities like Pro MABA?

- Methodological Answer : Optimize chromatographic resolution using a pentafluorophenyl (PFP) column and diode-array detection (DAD) for spectral deconvolution. Validate peak purity (>99%) and employ orthogonal techniques (e.g., HILIC-TOF/MS) for confirmation .

Tables for Key Data

| Parameter | Dimer I | Dimer II |

|---|---|---|

| Stability (4°C, 10 days) | -22% (range: 21–43%) | +22% (range: 57–79%) |

| LogP (Predicted) | 1.8 | 2.1 |

| PBP-3 Binding Affinity (Kd) | 0.45 µM | 0.62 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.